

In-Depth Technical Guide: Ethyl 4-(4-bromophenyl)butanoate

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Compound of Interest

Compound Name: *Ethyl 4-(4-bromophenyl)butanoate*

Cat. No.: *B189600*

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CAS Number: 105986-54-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-(4-bromophenyl)butanoate**, a key building block in the development of advanced therapeutics, particularly in the field of targeted protein degradation. This document outlines its chemical properties, detailed synthesis protocols, and its application in the formation of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

Ethyl 4-(4-bromophenyl)butanoate is a halogenated aromatic carboxylic acid ester. Its structure is characterized by a bromophenyl group attached to a butanoate ethyl ester chain. This compound is primarily utilized as a versatile intermediate in organic synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical Properties of **Ethyl 4-(4-bromophenyl)butanoate**

Property	Value	Reference(s)
CAS Number	105986-54-7	[2] [3] [4]
Molecular Formula	C ₁₂ H ₁₅ BrO ₂	[2] [3]
Molecular Weight	271.15 g/mol	[2] [3]
Boiling Point	330.7 ± 25.0 °C at 760 mmHg	[4]
Density	1.3 ± 0.1 g/cm ³	[4]
Flash Point	153.8 ± 23.2 °C	[1]
Refractive Index	1.526	[1] [4]
Purity	Typically ≥97%	[2]
Storage	Room temperature	[2]

Note: While a definitive public source for the experimental spectroscopic data of **Ethyl 4-(4-bromophenyl)butanoate** (CAS 105986-54-7) is not readily available, data for its precursor and related isomers are well-documented. Researchers should verify the spectral data of the synthesized compound against reference standards.

Synthesis and Experimental Protocols

The synthesis of **Ethyl 4-(4-bromophenyl)butanoate** is typically achieved through a two-step process: the synthesis of its carboxylic acid precursor, 4-(4-bromophenyl)butanoic acid, followed by its esterification.

Synthesis of 4-(4-bromophenyl)butanoic Acid

A common method for the synthesis of 4-(4-bromophenyl)butanoic acid is the Clemmensen reduction of 3-(4-bromobenzoyl)propionic acid.[\[5\]](#)

Experimental Protocol:

- **Amalgamated Zinc Preparation:** In a suitable reaction vessel, stir zinc powder (13.0 g, 200 mmol) with mercuric chloride (1.00 g, 4.80 mmol) in a mixture of water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.

- Reaction Setup: Decant the liquid from the amalgamated zinc. To the zinc, add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).
- Reduction: Add 3-(4-bromobenzoyl)propionic acid (2.55 g, 10.5 mmol) to the reaction mixture. Heat the mixture to reflux at 100°C for 24 hours. Replenish with concentrated hydrochloric acid (1 mL) every 6 hours during the reflux.
- Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter. Separate the organic layer and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using an eluent of ethyl acetate/hexane (1:3, v/v) to yield 4-(4-bromophenyl)butanoic acid as a white crystalline solid.[\[5\]](#)

Table 2: Characterization Data for 4-(4-bromophenyl)butanoic Acid

Data Type	Results	Reference
¹ H NMR (300 MHz, CDCl ₃) δ (ppm)	7.40 (d, J = 8.4 Hz, 2H, ArH), 7.06 (d, J = 8.4 Hz, 2H, ArH), 2.63 (t, J = 7.8 Hz, 2H, CH ₂), 2.36 (t, J = 7.2 Hz, 2H, CH ₂), 1.97 (dt, J = 7.2, 7.8 Hz, 2H, CH ₂)	[5]
Mass Spectrometry (ESI-quadrupole) m/z	[M-H] ⁻ calculated: 241.99, 243.99; found: 241.0 (100%), 243.0 (98%)	[5]

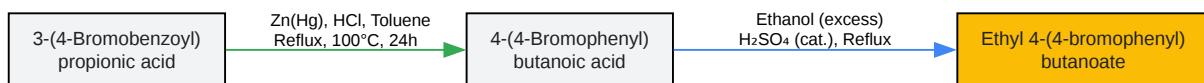
Fischer Esterification to Ethyl 4-(4-bromophenyl)butanoate

The synthesized 4-(4-bromophenyl)butanoic acid is then esterified, typically via a Fischer esterification, to yield the final product.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, dissolve 4-(4-bromophenyl)butanoic acid in an excess of absolute ethanol.
- Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid.
- Reaction Conditions: Heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography.
- Work-up and Purification: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Dilute the residue with an organic solvent like diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Ethyl 4-(4-bromophenyl)butanoate**. Further purification can be achieved by vacuum distillation or column chromatography.

Synthesis Workflow Diagram



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*Synthesis of **Ethyl 4-(4-bromophenyl)butanoate**.*

Application in Drug Development: PROTACs

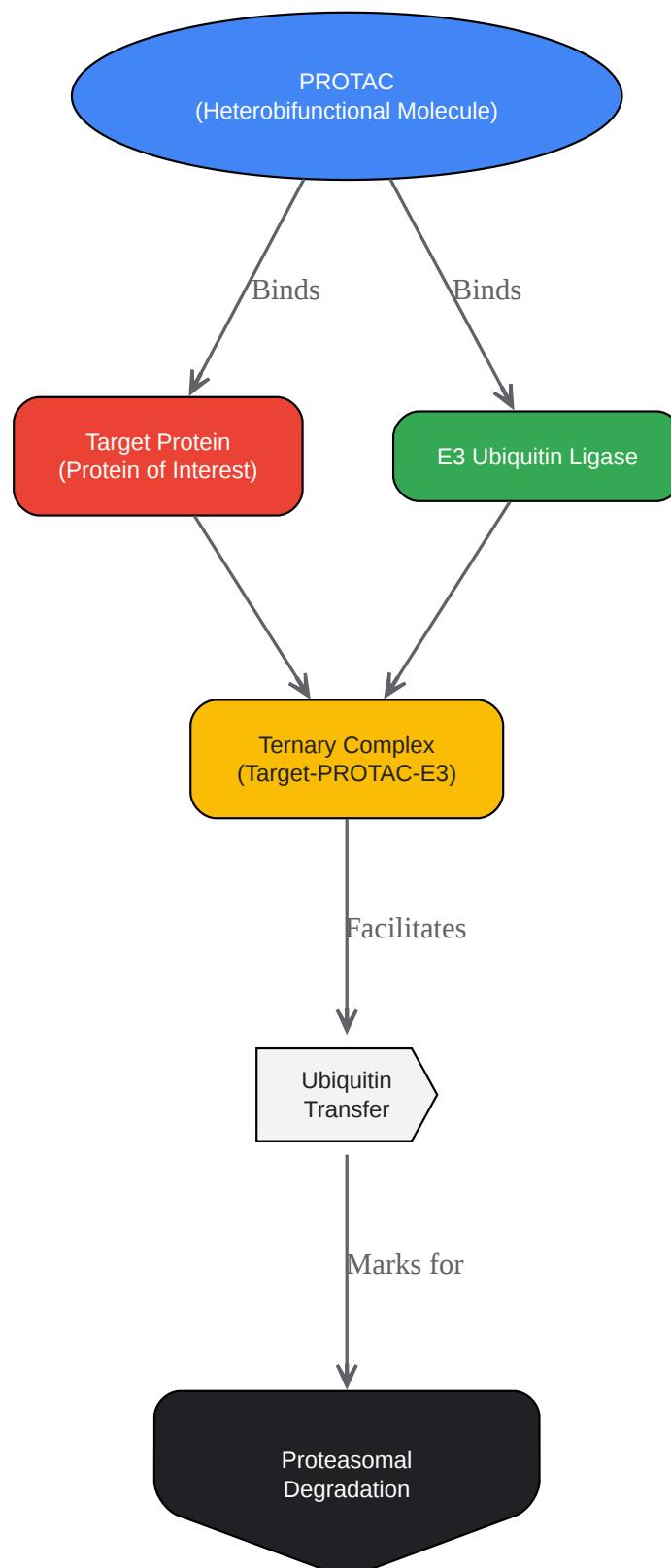
Ethyl 4-(4-bromophenyl)butanoate is classified as a "Protein Degrader Building Block".^[2] This designates its utility in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

The PROTAC Mechanism

PROTACs function by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for

degradation by the proteasome.

PROTAC Logical Relationship Diagram



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General mechanism of PROTAC-mediated protein degradation.

Ethyl 4-(4-bromophenyl)butanoate serves as a precursor to the linker component of a PROTAC molecule. The butanoate chain can be extended or functionalized to connect the target-binding ligand to the E3 ligase-binding ligand, with the bromophenyl group allowing for further chemical modifications through cross-coupling reactions.

Conclusion

Ethyl 4-(4-bromophenyl)butanoate is a valuable chemical intermediate for researchers and scientists in the field of drug discovery and development. Its straightforward synthesis and its role as a foundational element in the construction of PROTACs make it a critical component in the advancement of targeted protein degradation therapies. This guide provides the essential technical information to support its synthesis and application in a research setting.

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